molecular formula C11H9NO3 B3029429 Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate CAS No. 658082-39-4

Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate

Cat. No. B3029429
CAS RN: 658082-39-4
M. Wt: 203.19
InChI Key: XPAAMEMUBWBMIK-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate (MDIQ) is an organic compound belonging to the class of isoquinoline carboxylates. It is a colorless crystalline solid with a molecular weight of 175.2 g/mol, and is soluble in water and ethanol. MDIQ has been studied extensively in the field of organic synthesis due to its unique physical and chemical properties. MDIQ has also been investigated for its potential applications in scientific research and therapeutic agents.

Scientific Research Applications

Anticancer Activity

Research has synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, closely related to Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate, and evaluated their anticancer effects. These derivatives demonstrated significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).

Synthesis of Isoquinoline Derivatives

A new general synthesis method for methyl isoquinoline-3-carboxylates, including derivatives of this compound, has been described, allowing the preparation of isoquinolines with various substituents (Hiebl et al., 1999).

Novel Synthesis Methods

Unusual oxidation in thionyl chloride has led to a novel synthesis method for methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, demonstrating the versatility in creating different derivatives (Beattie & Hales, 1992).

Alkaloid Synthesis

Mammalian alkaloids, including derivatives of this compound, have been synthesized and studied, with a focus on the O-methylation process. This research contributes to understanding the biosynthesis and potential applications of these alkaloids (Rozwadowska et al., 1988).

Antibacterial Agents

Some studies have focused on synthesizing and testing the antibacterial activities of 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound closely related to this compound. This research contributes to the development of new antibacterial agents (Goueffon et al., 1981).

Chemical Delivery Systems

Research on a 1,2-dihydroisoquinoline-based chemical delivery system for 3'-deoxyazidothymidine (AZT) involves derivatives of this compound. This study provides insights into designing drug delivery systems using these compounds (Pop et al., 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAAMEMUBWBMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733591
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

658082-39-4
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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